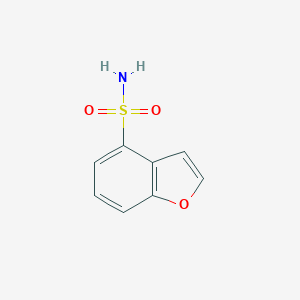
1-Benzofuran-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzofuran-4-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO3S and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Key Chemical Properties:
- Molecular Formula: C9H7NO2S
- Molecular Weight: 195.22 g/mol
- Solubility: Soluble in polar solvents such as DMSO and DMF.
Anticancer Activity
1-Benzofuran-4-sulfonamide has been investigated for its potential as an anticancer agent. Research has shown that it can inhibit cell growth in various cancer cell lines through mechanisms such as the inhibition of specific signaling pathways.
Case Study: Inhibition of the AKT Pathway
A study demonstrated that derivatives of benzofuran, including this compound, effectively inhibited the AKT signaling pathway in lung adenocarcinoma cells (A549). The compound exhibited an IC50 value of 16.4 μM, indicating significant cytotoxicity against cancer cells without affecting normal cells .
Antimicrobial Properties
The compound has also shown promise as a bioactive agent with antibacterial and antifungal properties. Its mechanism includes disrupting bacterial cell wall synthesis and inhibiting fungal growth.
Case Study: Antifungal Activity
In vitro tests revealed that this compound inhibited the growth of various fungal strains, making it a candidate for developing new antifungal therapies .
Material Science Applications
Beyond its biological applications, this compound is utilized in material science for developing new polymers and dyes. Its sulfonamide group enhances solubility and stability in various formulations.
Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices improves their thermal stability and mechanical properties. This has implications for creating advanced materials used in coatings and electronic devices .
Table 1: Cytotoxicity Data of this compound Derivatives
Table 2: Antimicrobial Activity
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| This compound | Candida albicans | 25 |
| Staphylococcus aureus | 15 |
Propriétés
Numéro CAS |
145951-21-9 |
|---|---|
Formule moléculaire |
C8H7NO3S |
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
1-benzofuran-4-sulfonamide |
InChI |
InChI=1S/C8H7NO3S/c9-13(10,11)8-3-1-2-7-6(8)4-5-12-7/h1-5H,(H2,9,10,11) |
Clé InChI |
JWSTWZQANGMBIR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CO2)C(=C1)S(=O)(=O)N |
SMILES canonique |
C1=CC2=C(C=CO2)C(=C1)S(=O)(=O)N |
Synonymes |
4-Benzofuransulfonamide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















